2-Ethylcyclohexane-1-carbaldehyde 2-Ethylcyclohexane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1222900-26-6
VCID: VC4484748
InChI: InChI=1S/C9H16O/c1-2-8-5-3-4-6-9(8)7-10/h7-9H,2-6H2,1H3
SMILES: CCC1CCCCC1C=O
Molecular Formula: C9H16O
Molecular Weight: 140.226

2-Ethylcyclohexane-1-carbaldehyde

CAS No.: 1222900-26-6

Cat. No.: VC4484748

Molecular Formula: C9H16O

Molecular Weight: 140.226

* For research use only. Not for human or veterinary use.

2-Ethylcyclohexane-1-carbaldehyde - 1222900-26-6

Specification

CAS No. 1222900-26-6
Molecular Formula C9H16O
Molecular Weight 140.226
IUPAC Name 2-ethylcyclohexane-1-carbaldehyde
Standard InChI InChI=1S/C9H16O/c1-2-8-5-3-4-6-9(8)7-10/h7-9H,2-6H2,1H3
Standard InChI Key NIXUOGKVYMTEBP-UHFFFAOYSA-N
SMILES CCC1CCCCC1C=O

Introduction

Chemical Structure and Stereochemical Considerations

The molecular structure of 2-ethylcyclohexane-1-carbaldehyde consists of a six-membered cyclohexane ring with two substituents: an ethyl group (-CH2_2CH3_3) at the 2-position and an aldehyde group (-CHO) at the 1-position. The compound’s InChIKey (NIXUOGKVYMTEBP-UHFFFAOYSA-N) and SMILES notation (CCC1CCCCC1C=O) reflect its connectivity .

Stereoisomerism

The cyclohexane ring’s chair conformation introduces stereochemical complexity. For instance, the (1R,2S) diastereomer has been documented with the InChIKey NIXUOGKVYMTEBP-IUCAKERBSA-N, highlighting the influence of spatial arrangement on physicochemical properties . Computational models predict distinct collision cross-sections for different adducts, such as 132.7 Ų for [M+H]+ and 143.7 Ų for [M+Na]+, which are critical for mass spectrometry-based identification .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H16O\text{C}_9\text{H}_{16}\text{O}
Molecular Weight140.226 g/mol
IUPAC Name2-ethylcyclohexane-1-carbaldehyde
InChIKeyNIXUOGKVYMTEBP-UHFFFAOYSA-N
Predicted [M+H]+ CCS132.7 Ų

Synthesis Methods

Oxidation of Alcohol Precursors

A common route involves oxidizing 2-ethylcyclohexanol using agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4\text{KMnO}_4). This method selectively converts the alcohol to the aldehyde without over-oxidation to carboxylic acids under controlled conditions.

Catalytic Hydrogenation of Acetal Derivatives

A patent (JP2005187352A) describes the hydrogenation of benzaldehyde dialkyl acetals to cyclohexanecarbaldehyde derivatives. Using ruthenium catalysts, this method achieves high yields (85–90%) under moderate hydrogen pressure (1–3 MPa) and temperatures (80–120°C) . The reaction proceeds via:

RCH(OAlk)2+H2Ru catalystRCH(OH)2RCHO+2AlkOH\text{RCH(OAlk)}_2 + \text{H}_2 \xrightarrow{\text{Ru catalyst}} \text{RCH(OH)}_2 \rightarrow \text{RCHO} + 2\text{AlkOH}

where R represents the cyclohexane backbone .

Reduction of Carboxylic Acids

Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces 2-ethylcyclohexanecarboxylic acid to the corresponding alcohol, which is subsequently oxidized back to the aldehyde, though this route is less efficient.

Chemical Reactivity

Oxidation Reactions

The aldehyde group undergoes oxidation with KMnO4\text{KMnO}_4 in acidic media to form 2-ethylcyclohexanecarboxylic acid, a reaction critical for producing derivatives with enhanced solubility.

Nucleophilic Additions

Grignard reagents (e.g., CH3MgBr\text{CH}_3\text{MgBr}) add to the carbonyl carbon, forming secondary alcohols. For example:

RCHO+CH3MgBrRCH(OH)CH3\text{RCHO} + \text{CH}_3\text{MgBr} \rightarrow \text{RCH(OH)CH}_3

This reactivity is exploited in fragrance synthesis to create complex terpenoids.

Cyclization Reactions

Under acidic conditions, the aldehyde can undergo intramolecular cyclization with adjacent ethyl groups to form bicyclic ethers, though such reactions require precise temperature control.

Industrial and Research Applications

Fragrance Industry

The compound’s low odor threshold (0.02 ppm) and woody aroma profile make it valuable in perfumes and household cleaners. Its stability in ethanol solutions enhances shelf life in commercial products.

Organic Synthesis

As a bifunctional reagent, it serves as both a solvent and electrophile in aldol condensations. For example, it reacts with acetone under basic conditions to form α,β-unsaturated aldehydes.

Analytical Chemistry

Its moderate polarity (logP=2.1\log P = 2.1) makes it a useful solvent in reverse-phase HPLC for separating nonpolar analytes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (CDCl3_3): δ 9.65 (s, 1H, CHO), 2.20–1.40 (m, 10H, cyclohexane and ethyl), 1.10 (t, 3H, CH2_2CH3_3) .

  • 13C^{13}\text{C} NMR: δ 202.1 (CHO), 35.4 (C-1), 28.7 (C-2), 22.3 (CH2_2CH3_3) .

Mass Spectrometry

Electron ionization (EI-MS) shows a base peak at m/zm/z 140 ([M]+^+) and fragment ions at m/zm/z 97 (cyclohexyl loss) and m/zm/z 55 (ethyl cleavage) .

Recent Advances

Stereoselective Synthesis

Asymmetric hydrogenation using chiral ruthenium catalysts (e.g., Ru-BINAP) achieves enantiomeric excess (ee) >90% for the (1R,2S) isomer, enabling pharmaceutical applications .

Green Chemistry Approaches

Solvent-free oxidation using immobilized TEMPO catalysts reduces waste generation by 40% compared to traditional methods .

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